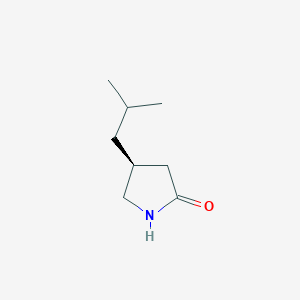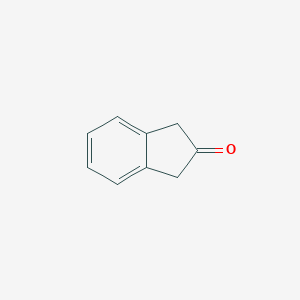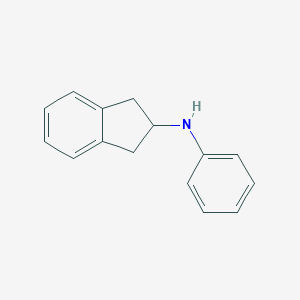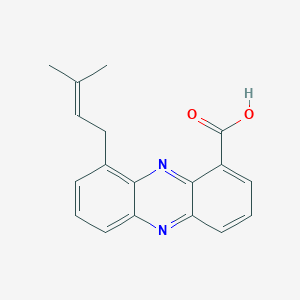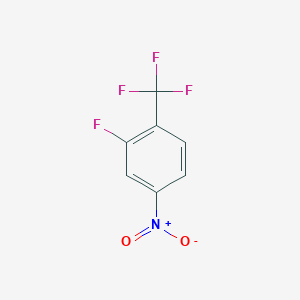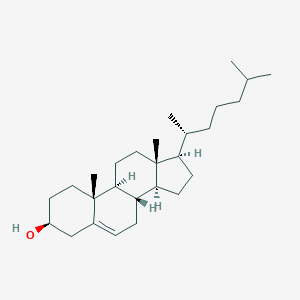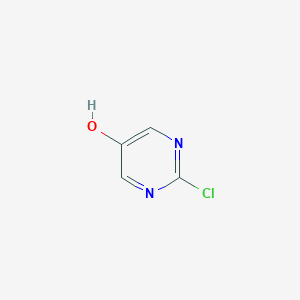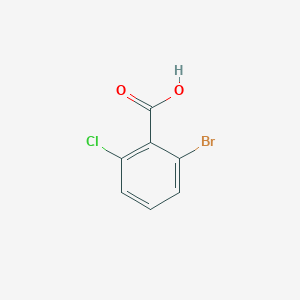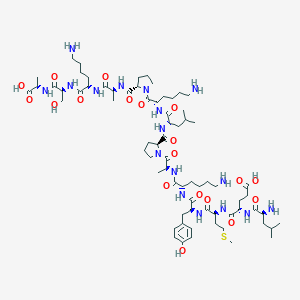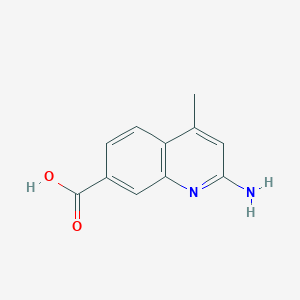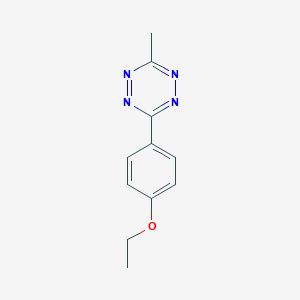![molecular formula C18H17NO5 B058306 (2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione CAS No. 114942-83-5](/img/structure/B58306.png)
(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione, commonly known as MADD, is a synthetic compound with potential applications in scientific research. It is a bicyclic lactam that belongs to the class of compounds known as pentacyclic oxazolidines. MADD has a unique structure that makes it an attractive target for drug discovery and development.
Wirkmechanismus
The mechanism of action of MADD is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in DNA replication and protein synthesis. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
MADD has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MADD has also been shown to inhibit the growth of blood vessels, which is important in the treatment of certain types of cancer. Additionally, MADD has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MADD in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. Additionally, MADD has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various cellular processes. One limitation of using MADD in lab experiments is its complex synthesis, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research involving MADD. One area of interest is the development of MADD derivatives that may have improved biological activity. Another area of interest is the study of the mechanism of action of MADD, which may provide insights into the development of new drugs. Additionally, MADD may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
MADD is a synthetic compound with potential applications in scientific research. Its unique structure and wide range of biological activities make it an attractive target for drug discovery and development. Further research is needed to fully understand the mechanism of action of MADD, and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of MADD is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is converted to the corresponding oxime. The oxime is then reduced to the amine using sodium borohydride. The amine is then reacted with ethyl glyoxylate to form the lactam ring. The final step involves the formation of the oxazolidine ring using a diol as a template.
Wissenschaftliche Forschungsanwendungen
MADD has been shown to have potential applications in scientific research. It has been studied for its anticancer properties, and has been found to inhibit the growth of cancer cells in vitro. MADD has also been studied for its antimicrobial properties, and has been found to be effective against a wide range of microorganisms, including bacteria and fungi.
Eigenschaften
CAS-Nummer |
114942-83-5 |
|---|---|
Produktname |
(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione |
Molekularformel |
C18H17NO5 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
(2S,6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione |
InChI |
InChI=1S/C18H17NO5/c1-22-14-8-18-4-2-15(20)19(18)5-3-10-6-12-13(24-9-23-12)7-11(10)16(18)17(14)21/h6-8,16H,2-5,9H2,1H3/t16-,18+/m1/s1 |
InChI-Schlüssel |
KMFXSTOEBLYIJV-AEFFLSMTSA-N |
Isomerische SMILES |
COC1=C[C@]23CCC(=O)N2CCC4=CC5=C(C=C4[C@@H]3C1=O)OCO5 |
SMILES |
COC1=CC23CCC(=O)N2CCC4=CC5=C(C=C4C3C1=O)OCO5 |
Kanonische SMILES |
COC1=CC23CCC(=O)N2CCC4=CC5=C(C=C4C3C1=O)OCO5 |
Synonyme |
.+/-.-2-Methoxy-3,8-dioxocephalotax-1-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
